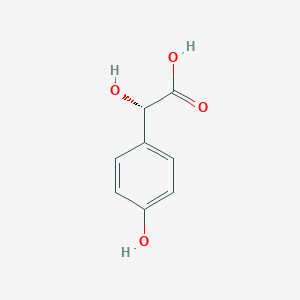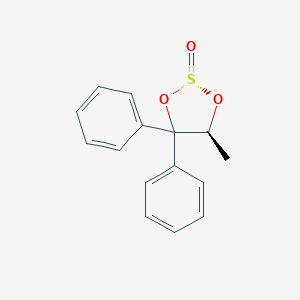
(2R,5S)-5-Methyl-4,4-diphenyl-1,3,2-dioxathiolane 2-oxide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R,5S)-5-Methyl-4,4-diphenyl-1,3,2-dioxathiolane 2-oxide, also known as DMTSO, is a sulfur-containing compound that has been extensively studied for its potential applications in scientific research. DMTSO is a highly polar and stable compound that can be used as a solvent, a reducing agent, and a source of sulfur in organic synthesis.
Applications De Recherche Scientifique
Sustainable Solvent for Natural Product Extraction
Rapinel et al. (2020) discussed 2-methyloxolane (2-MeOx) as a bio-based solvent for extracting natural products, comparing it to hexane. This solvent is highlighted for its environmental and economic viability as an alternative for extracting lipophilic foodstuff and natural products, emphasizing its solvent power, extraction efficiency, and lower environmental impact (Rapinel et al., 2020).
Organic Electronics and OLEDs
Squeo and Pasini (2020) reviewed the use of BODIPY-based materials for organic light-emitting diodes (OLEDs), showcasing the potential of such materials in the design and development of organic semiconductors. Their work highlights the advancements in structural design for improved OLED performance, pointing toward future research directions for metal-free infrared emitters (Squeo & Pasini, 2020).
Environmental Sorption of Herbicides
Werner, Garratt, and Pigott (2012) reviewed the sorption of phenoxy herbicides, including 2,4-D, to soil and minerals. Their work synthesizes data on soil–water distribution and identifies soil organic matter and iron oxides as significant sorbents for these herbicides, contributing to understanding the environmental behavior of such chemicals (Werner et al., 2012).
Antimicrobial Properties of Triclosan and Derivatives
Bedoux et al. (2012) undertook a review on triclosan, an antimicrobial agent, focusing on its occurrence, toxicity, degradation, and environmental impact. They explored how triclosan, due to its widespread use, has become a common substance in various environmental compartments, raising concerns about its potential to form more toxic and persistent compounds through transformation processes (Bedoux et al., 2012).
Propriétés
IUPAC Name |
(2R,5S)-5-methyl-4,4-diphenyl-1,3,2-dioxathiolane 2-oxide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14O3S/c1-12-15(18-19(16)17-12,13-8-4-2-5-9-13)14-10-6-3-7-11-14/h2-12H,1H3/t12-,19+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ACONWRLGPDTDKX-HXPMCKFVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OS(=O)O1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1C(O[S@](=O)O1)(C2=CC=CC=C2)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14O3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.3 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R,5S)-5-Methyl-4,4-diphenyl-1,3,2-dioxathiolane | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(4-Methoxyphenyl)methylidene]-4-methylbenzene-1-sulfonamide](/img/structure/B172649.png)
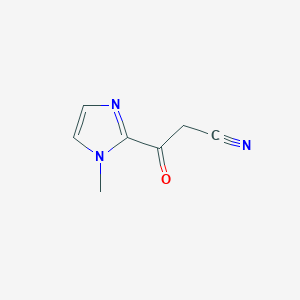
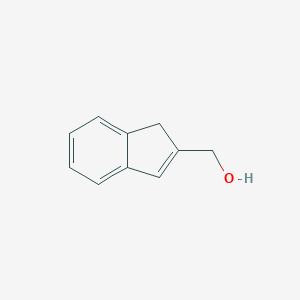

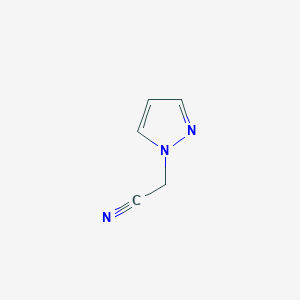


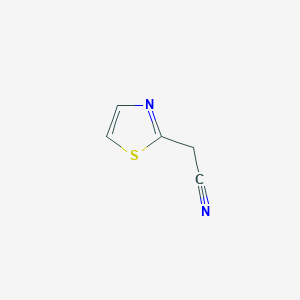
![Methyl 1-azabicyclo[2.2.1]heptane-4-carboxylate](/img/structure/B172675.png)

